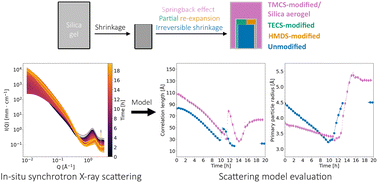Springback effect of ambient-pressure-dried silica aerogels: nanoscopic effects of silylation revealed by in situ synchrotron X-ray scattering†
Nanoscale Advances Pub Date: 2023-11-28 DOI: 10.1039/D3NA00584D
Abstract
Ambient pressure drying (APD) allows for synthesizing aerogels without expensive and sophisticated equipment for achieving supercritical conditions. Since APD does not eliminate the capillary stress that is induced by the liquid/vapour phase boundary, the shrinkage during drying needs to be prevented or reversed. The re-expansion of the silylated silica gels during drying is commonly referred to as the springback effect (SBE). The SBE is not only important for producing aerogels via APD, but is also a fascinating phenomenon, since it is accompanied by a significant volume change unusual for rigid ceramics. Synchrotron X-ray scattering has proven to be especially effective for the investigation of the volume change of these fractal silica structures on different length scales. In this work, we follow the drying, shrinkage, and (partial) re-expansion of various monolithic samples in situ to explore the occurrence of the SBE. For this purpose, various silylation agents, i.e., hexamethyldisilazane, trimethylchlorosilane, and triethylchlorosilane were used to investigate different shrinkage and re-expansion behavior. A scattering model was used to extract additional information of the evolving primary particle size, correlation length, fractal dimension, and other intensity contributions of the silica network and the hexane. While the primary particles pointed towards a relaxation at near molecular size, they were likely not involved in the SBE. However, structures near the size of the correlation length could be essential for the occurrence of this phenomenon. These findings may lead to the origin of this interesting phenomenon, as well as a better understanding of the production of APD aerogels.


Recommended Literature
- [1] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†
- [2] Selectfluor-mediated construction of 3-arylselenenyl and 3,4-bisarylselenenyl spiro[4.5]trienones via cascade annulation of N-phenylpropiolamides with diselenides†
- [3] Nb and Zr modified MWW zeolites – characterisation and catalytic activity
- [4] Engineering coordination architecture by hydrothermal synthesis; preparation, X-ray crystal structure and magnetic behaviour of the coordination solid [Mn3{C6H3(CO2)3-1,3,5}2]
- [5] Monthly record of analytical researches into food
- [6] Determination of ascorbic acid in pharmaceuticals using direct ultraviolet spectrophotometry
- [7] NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVING
- [8] Multivariate calibration of chlorophyll a using partial least squares and electronic absorption spectroscopy
- [9] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
- [10] On the composition of Danish butter

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 174064-00-7
-
CAS no.: 131633-88-0









